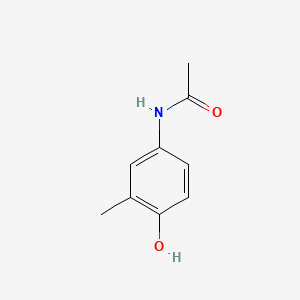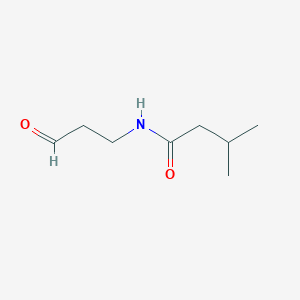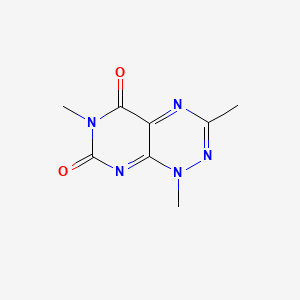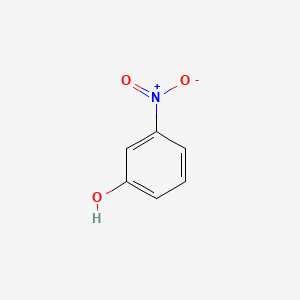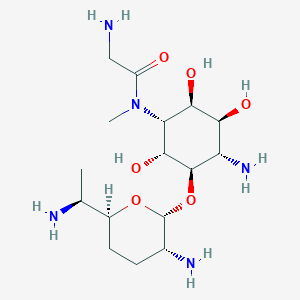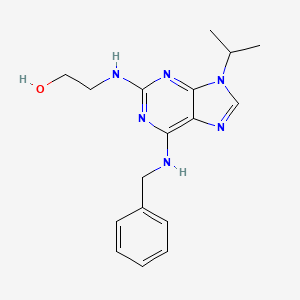
N9-Isopropylolomoucine
Overview
Description
N9-isopropylolomoucine is a chemical compound known for its role as an inhibitor of cyclin-dependent kinases. It is a purine derivative with the molecular formula C17H22N6O and a molecular weight of 326.40 g/mol . This compound has shown increased potency in some systems over olomoucine, another cyclin-dependent kinase inhibitor .
Mechanism of Action
Target of Action
N9-Isopropyl-olomoucine is primarily a mitotic cyclin-dependent kinase (CDK) inhibitor . It targets CCNB 1/CDK1 . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression, and their activity is required for cells to move through the cell cycle .
Mode of Action
N9-Isopropyl-olomoucine inhibits the activity of CDKs by binding to these enzymes and preventing them from phosphorylating their substrates . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by N9-Isopropyl-olomoucine is the cell cycle, particularly the transition from G2 phase to M phase . By inhibiting CDK1, N9-Isopropyl-olomoucine prevents the phosphorylation of key proteins required for entry into mitosis, thereby halting cell cycle progression .
Pharmacokinetics
Like other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of CDK1 by N9-Isopropyl-olomoucine results in cell cycle arrest, which can lead to apoptosis or programmed cell death . This makes N9-Isopropyl-olomoucine a potential therapeutic agent for cancer, as it can halt the uncontrolled cell division characteristic of cancer cells .
Action Environment
The action, efficacy, and stability of N9-Isopropyl-olomoucine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution within the body . .
Biochemical Analysis
Biochemical Properties
N9-Isopropyl-olomoucine is a potent inhibitor of mitotic cyclin-dependent kinases, specifically targeting CDK1 and CDK5. It interacts with these enzymes by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition disrupts the cell cycle, particularly the transition from G2 phase to mitosis, which is crucial for cell division. The compound’s interaction with CDK1/cyclin B and CDK5/p35 complexes is essential for its biochemical activity .
Cellular Effects
N9-Isopropyl-olomoucine exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting CDK activity, leading to cell cycle arrest at the G2/M phase . This arrest can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N9-Isopropyl-olomoucine affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDKs and their downstream targets . For instance, it has been shown to reduce the content of the astrocytic protein vimentin in peri-infarct tissue, indicating its impact on cellular responses to injury .
Molecular Mechanism
The molecular mechanism of N9-Isopropyl-olomoucine involves its binding to the ATP-binding sites of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. By targeting CDK1 and CDK5, N9-Isopropyl-olomoucine disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been observed to inhibit viral replication by targeting CDKs involved in the viral life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N9-Isopropyl-olomoucine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N9-Isopropyl-olomoucine can maintain its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound has been associated with sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of N9-Isopropyl-olomoucine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity, leading to cell cycle arrest and apoptosis without significant toxicity . At higher doses, N9-Isopropyl-olomoucine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N9-Isopropyl-olomoucine is involved in several metabolic pathways, primarily through its interaction with CDKs. The compound’s inhibition of CDK activity affects various metabolic processes, including glycolysis and oxidative phosphorylation . By disrupting these pathways, N9-Isopropyl-olomoucine can alter cellular energy metabolism and induce metabolic stress in cancer cells, contributing to its anticancer effects .
Transport and Distribution
Within cells and tissues, N9-Isopropyl-olomoucine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its inhibitory effects on CDKs . The compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight .
Subcellular Localization
N9-Isopropyl-olomoucine exhibits specific subcellular localization, primarily targeting the nucleus where CDKs are active . Its localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its activity, as it ensures that N9-Isopropyl-olomoucine can effectively inhibit CDKs and disrupt the cell cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-isopropylolomoucine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-dichloropurine.
Substitution Reaction: The reactive chlorine at the C6 position of purine is replaced with benzylamines.
Alkylation: The N9 position of purine is alkylated using 2-bromopropane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N9-isopropylolomoucine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Scientific Research Applications
N9-isopropylolomoucine has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It serves as an inhibitor of cyclin-dependent kinases, making it valuable in cell cycle studies.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Olomoucine: Another cyclin-dependent kinase inhibitor with a similar structure but lower potency.
Seliciclib: A potent and selective inhibitor of CDK9, used in cancer therapy.
CDK9-IN-27: A CDK9 inhibitor with an IC50 of 0.424 μM, inducing apoptosis and S-phase cell cycle arrest.
Uniqueness
N9-isopropylolomoucine is unique due to its increased potency over olomoucine and its specific targeting of the CCNB 1/CDK1 complex. This makes it a valuable compound in cancer research and other scientific applications .
Properties
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJEAZLMYPLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425015 | |
| Record name | N9-ISOPROPYL-OLOMOUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-15-1 | |
| Record name | N9-ISOPROPYL-OLOMOUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158982-15-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


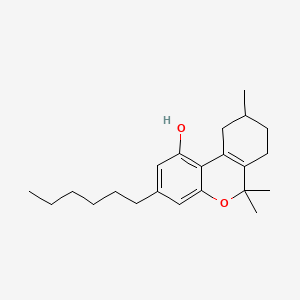
![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
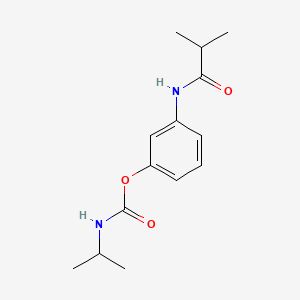
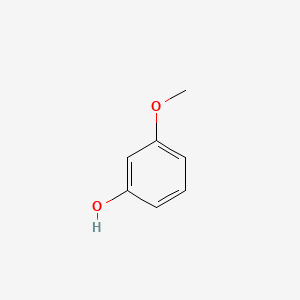
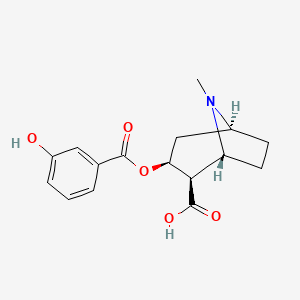
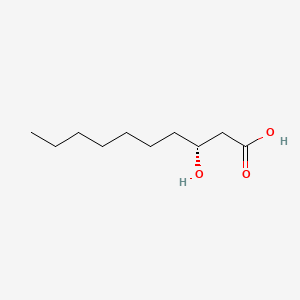


![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
